molecular formula C21H20FNO4 B2422603 2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid CAS No. 2227791-15-1

2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid

Cat. No.: B2422603
CAS No.: 2227791-15-1
M. Wt: 369.392
InChI Key: AEARWYJCPQCILX-KGLIPLIRSA-N
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Description

2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid is a useful research compound. Its molecular formula is C21H20FNO4 and its molecular weight is 369.392. The purity is usually 95%.
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Properties

IUPAC Name

2-[(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4/c22-13-9-14(10-20(24)25)23(11-13)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,24,25)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEARWYJCPQCILX-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227791-15-1
Record name 2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid
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Biological Activity

The compound 2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid , also known by its CAS number 1932387-77-3, is a fluorinated pyrrolidine derivative with potential applications in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H18_{18}FNO4_4
  • Molecular Weight : 355.36 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a fluorine atom and a methoxycarbonyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors through hydrogen bonding and electrostatic interactions. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. The methoxycarbonyl group serves as a protective moiety during synthesis but can be removed under certain conditions to reveal the active form of the compound .

Enzyme Interactions

Research indicates that derivatives of pyrrolidine compounds can modulate enzyme activity, particularly in pathways related to neurotransmitter regulation and metabolic processes. The specific interactions of this compound with enzymes remain under investigation, but preliminary studies suggest potential inhibitory effects on certain proteases and kinases.

Case Studies

  • Anticancer Activity : A study evaluated the effects of similar pyrrolidine derivatives on cancer cell lines, demonstrating that modifications in the fluorine substitution pattern could enhance cytotoxicity against specific tumor types. The findings suggest that this compound may exhibit similar properties due to its structural analogies .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective potential of related compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, hinting at possible therapeutic applications for neurodegenerative diseases .

Comparative Analysis

The biological activity of this compound can be compared to other fluorinated pyrrolidine derivatives:

CompoundBiological ActivityNotable Findings
Compound AAnticancerInhibits cell proliferation in breast cancer cells
Compound BNeuroprotectiveReduces apoptosis in neuronal cell cultures
This compound Potentially anticancer & neuroprotectiveOngoing studies suggest modulation of enzyme activity

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an important intermediate in the synthesis of various APIs. Notably, it has been used in the synthesis of atorvastatin calcium, a widely prescribed medication for lowering cholesterol levels. The synthesis involves converting precursors through several steps, where this compound acts as a crucial building block .

HMG-CoA Reductase Inhibition

Research indicates that this compound exhibits properties that inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a vital role in cholesterol biosynthesis, making the compound potentially useful as a hypolipidemic and hypocholesterolemic agent . Its ability to modulate lipid levels positions it as a candidate for further therapeutic exploration .

Case Study 1: Atorvastatin Synthesis

In a study focused on the efficient synthesis of atorvastatin, researchers demonstrated that employing 2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid as an intermediate allowed for a streamlined process with fewer steps compared to traditional methods. The synthesis was achieved in eight operations or fewer, showcasing the compound's utility in pharmaceutical manufacturing .

Case Study 2: Structure-Activity Relationship (SAR) Studies

A series of SAR studies have been conducted to evaluate the biological activity of derivatives of this compound. Modifications to the fluoropyrrolidine structure have led to variations in potency against HMG-CoA reductase, indicating that structural changes can significantly influence pharmacological outcomes. These findings provide insights into optimizing drug candidates for better efficacy and reduced side effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.